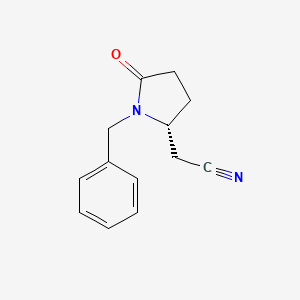

(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile

Description

IUPAC Nomenclature and Stereochemical Descriptors

The compound “(R)-1-benzyl-5-oxo-pyrrolidin-2-yl acetonitrile” is systematically named according to IUPAC guidelines as 2-[(2R)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile . This nomenclature reflects its structural components:

- Pyrrolidin-2-yl : A five-membered saturated lactam ring (γ-lactam) with a ketone group at position 5 (5-oxo).

- Benzyl substituent : A phenylmethyl group (-CH₂C₆H₅) attached to the nitrogen atom at position 1.

- Acetonitrile group : A nitrile-containing side chain (-CH₂CN) at position 2.

- Stereochemical descriptor : The (R) configuration at position 2 denotes the absolute stereochemistry of the chiral center, which arises from the spatial arrangement of the benzyl and acetonitrile substituents.

Table 1: Key Nomenclature Features

The stereochemical assignment is critical for distinguishing this compound from its (S)-enantiomer, which exhibits distinct physicochemical and biological properties.

Structural Relationship to Pyrrolidinone Derivatives

The compound belongs to the pyrrolidinone family, characterized by a five-membered lactam ring (γ-lactam). Its core structure aligns with 2-pyrrolidone derivatives but differs in substituent patterns:

- Benzyl group at N1 : Introduces steric bulk and modulates electronic properties, enhancing lipophilicity.

- Acetonitrile at C2 : A polar nitrile group that influences reactivity and hydrogen-bonding potential.

Comparative Analysis with Related Pyrrolidinones

The acetonitrile moiety in this compound enables participation in nucleophilic reactions (e.g., hydrolysis to carboxylic acids or reduction to amines), distinguishing it from simpler pyrrolidinones.

Positional Isomerism in Benzyl-Substituted Lactams

Positional isomerism in benzyl-substituted lactams arises from variations in the attachment site of the benzyl group or lactam carbonyl. For this compound, potential isomers include:

- 1-Benzyl-3-oxopyrrolidin-2-yl acetonitrile : Ketone at position 3 instead of 5.

- 1-Benzyl-5-oxopyrrolidin-3-yl acetonitrile : Acetonitrile at position 3 instead of 2.

- 3-Benzyl-5-oxopyrrolidin-2-yl acetonitrile : Benzyl group at position 3 instead of nitrogen.

Table 2: Positional Isomers of Benzyl-Substituted γ-Lactams

| Isomer | Substituent Positions | Key Distinguishing Feature |

|---|---|---|

| (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl | N1-benzyl, C5-ketone, C2-acetonitrile | Chiral center at C2 with (R) configuration |

| 1-Benzyl-3-oxopyrrolidin-2-yl | N1-benzyl, C3-ketone, C2-acetonitrile | Ketone position alters ring electronics |

| 3-Benzyl-5-oxopyrrolidin-2-yl | C3-benzyl, C5-ketone, C2-acetonitrile | Benzyl group on carbon instead of nitrogen |

The isomerism impacts physicochemical properties such as dipole moments, solubility, and metabolic stability. For instance, moving the benzyl group from nitrogen to carbon (e.g., 3-benzyl isomer) eliminates the possibility of N-centered hydrogen bonding, altering interaction profiles with biological targets.

Properties

IUPAC Name |

2-[(2R)-1-benzyl-5-oxopyrrolidin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFHJBBHXKYUNR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile typically involves the reaction of a benzylamine derivative with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzylamine, followed by nucleophilic addition to the nitrile group. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like chromatography are used to isolate the desired product with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or pyrrolidinone positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that lead to the formation of pharmacologically relevant molecules.

Case Study: Synthesis of Antidepressants

A study demonstrated the use of this compound in synthesizing novel antidepressants. The compound's ability to modulate neurotransmitter levels was explored, showcasing its potential therapeutic effects against depression and anxiety disorders.

Organic Synthesis

This compound is utilized in organic synthesis as a building block for more complex molecules. Its versatility allows chemists to modify its structure to create derivatives with varied biological activities.

Case Study: Synthesis of Analgesics

Research highlighted the application of this compound in developing new analgesics. The compound's derivatives exhibited significant pain-relieving properties, indicating its importance in pain management therapies.

Chemical Biology

In chemical biology, this compound is investigated for its role in enzyme inhibition and receptor binding studies. Its interaction with biological targets can provide insights into drug design and development.

Case Study: Enzyme Inhibition

A detailed analysis showed that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structure features a five-membered pyrrolidinone ring with a lactam (5-oxo) group, a benzyl substituent at N1, and a nitrile-bearing ethyl group (acetonitrile) at C2. Key physicochemical properties include:

- Molecular formula : C₁₃H₁₄N₂O

- Chirality : (R)-configuration at C2

- Polarity: High due to the nitrile group, enhancing solubility in polar solvents (e.g., DMSO, methanol).

X-ray crystallography data for closely related analogs (e.g., 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) reveal a planar pyrrolidinone ring with torsional angles influenced by substituent bulkiness .

Structural Analogs

Key structural analogs and their differences are summarized below:

Key Observations :

- The acetonitrile substituent introduces polarity and steric minimalism compared to the bulky indole group in the analog from . This reduces π-π stacking interactions but enhances solubility in polar solvents.

Physicochemical Properties

Analysis :

- The nitrile group in the target compound improves solubility in organic solvents compared to the indole analog, which is less polar.

- The carboxylic acid analog is more hydrophilic but lacks the synthetic versatility of the nitrile group in further functionalization.

Biological Activity

(R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile is a chiral compound with significant potential in pharmaceutical applications due to its unique structural features, including a pyrrolidine ring, a benzyl group, and an acetonitrile functional group. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

- Molecular Formula : C₁₃H₁₄N₂O

- Molecular Weight : 214.27 g/mol

- CAS Number : 1272755-31-3

Mechanisms of Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in the fields of medicinal chemistry and biochemistry. Key mechanisms include:

- Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties. In vitro studies indicate that it can inhibit the growth of several pathogenic bacteria and fungi, including Gram-positive and Gram-negative strains. For instance, it demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Preliminary assessments have indicated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

- Membrane Interaction Studies : Research has highlighted the compound's role in studying lipid vesicle dynamics, which is essential for understanding cellular membrane interactions and stability.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated strong antibacterial activity, particularly against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

A separate investigation focused on the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to healthy cells. This property positions it as a candidate for further development in cancer therapeutics .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in:

- Antibiotic Development : Its demonstrated antimicrobial properties make it a candidate for developing new antibiotics to combat resistant strains.

- Cancer Therapy : The selective cytotoxicity observed suggests it may be useful in formulating targeted cancer therapies.

- Biophysical Studies : Its role in membrane dynamics can aid in understanding drug delivery mechanisms and cellular responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-Benzyl-5-oxo-pyrrolidin-2-yl acetonitrile?

- Methodological Answer: The compound can be synthesized via nucleophilic addition or condensation reactions. For example, a protocol involving ethanol and piperidine as catalysts at 0–5°C for 2 hours has been reported for structurally related pyrrolidinone derivatives . Key steps include the use of acetonitrile-derived precursors and chiral benzyl groups to control stereochemistry. Purification typically involves column chromatography, and enantiomeric purity can be confirmed via chiral HPLC or polarimetry.

Q. Which analytical techniques are suitable for characterizing this compound's purity and structure?

- Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (e.g., using acetonitrile/water mobile phases) is recommended .

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for backbone assignment, infrared (IR) spectroscopy for functional groups (e.g., nitrile stretch ~2250 cm⁻¹), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography is critical for resolving stereochemistry, as demonstrated for related pyrrolidine-carbonitrile derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store under inert atmosphere (argon/nitrogen) in sealed, light-protected containers at –20°C. Acetonitrile-containing compounds are hygroscopic; use molecular sieves (3 Å) for moisture-sensitive reactions . Avoid prolonged exposure to heat (>40°C) due to potential nitrile decomposition into HCN under pyrolysis conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of the (R)-enantiomer?

- Methodological Answer: Use chiral auxiliaries or asymmetric catalysis. For example, enantioselective synthesis of related pyrrolidinones employs chiral benzyl groups or enantiopure starting materials. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns or compare optical rotation values against literature standards . Kinetic resolution during crystallization may also enhance purity .

Q. What strategies optimize HPLC methods for analyzing this compound in complex matrices?

- Methodological Answer: Apply chemometric experimental design (e.g., face-centered central composite design) to optimize mobile phase composition (acetonitrile content), column temperature, and flow rate. For instance, a study on atorvastatin metabolites demonstrated that increasing acetonitrile from 40% to 60% reduces retention time (Rt) while maintaining resolution . Use C18 columns and adjust pH (2.5–3.5) with formic acid to improve peak symmetry.

Q. How to address discrepancies in reported physical properties (e.g., melting point, solubility)?

- Methodological Answer: Cross-validate data using orthogonal methods. For melting points, compare differential scanning calorimetry (DSC) results with literature. If solubility conflicts arise (e.g., in acetonitrile vs. DMSO), conduct systematic solubility tests under controlled humidity/temperature. Contradictions may stem from polymorphic forms or residual solvents; X-ray powder diffraction (XRPD) can identify polymorphs .

Q. What is known about the thermal decomposition pathways of this compound?

- Methodological Answer: Pyrolysis studies on acetonitrile derivatives suggest decomposition above 200°C, releasing HCN and CO₂. For this compound, thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts. Mitigation strategies include inert-atmosphere handling and avoiding open-flame heat sources .

Q. How to design experiments to study its reactivity in acetonitrile-based reactions?

- Methodological Answer: Screen reactivity under varying conditions (e.g., anhydrous vs. wet acetonitrile) using kinetic studies. For example, monitor nitrile group reactivity via IR spectroscopy or ¹³C NMR. Compatibility with common reagents (e.g., Grignard reagents) should be tested in small-scale trials; acetonitrile’s aprotic nature favors SN2 mechanisms but may coordinate metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.